5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine
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Overview
Description
5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine is a chemical compound with the molecular formula C8H12N2 It is a derivative of cyclopenta[B]pyrrole and features a methyl group at the 5th position and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentadiene with an amine derivative, followed by catalytic hydrogenation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce substituents.
Major Products
The major products formed from these reactions include N-oxides, fully saturated cyclopentapyrroles, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[B]pyrrole: The parent compound without the methyl and amine substitutions.
1,4,5,6-Tetrahydrocyclopenta[B]pyrrole: A similar compound lacking the methyl group.
5-Methylcyclopenta[B]pyrrole: A derivative with only the methyl substitution.
Uniqueness
5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties
Biological Activity
5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine (CAS Number: 2135331-68-7) is a compound with significant potential in various biological applications. This article examines its biological activity, including antimicrobial, anticancer, and hypolipidemic properties, supported by data tables and research findings.
Property | Value |
---|---|
Molecular Formula | C8H12N2 |
Molecular Weight | 136.19 g/mol |
CAS Number | 2135331-68-7 |
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has shown moderate activity against various bacterial strains:
- Pseudomonas aeruginosa : Minimum Inhibitory Concentration (MIC) of 50 μg/mL.
- Staphylococcus aureus : Comparable activity to ciprofloxacin.
- Candida albicans : MIC approximately 25% of that of clotrimazole.
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed promising results:
Cell Line | IC50 (µM) | Comparison to Controls |
---|---|---|
MCF-7 | 3.81 | More active than erlotinib |
HCT-116 | 2.90 | More effective than doxorubicin |
A549 | 2.39 | Higher efficacy than controls |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells and may contribute to future cancer therapies .
3. Hypolipidemic Activity
In animal studies focusing on hyperlipidemia, compounds similar to this compound have demonstrated notable effects on lipid profiles:
- Total Cholesterol (TC) : Reduction by up to 19.45%.
- Triglycerides (TG) : Decrease by as much as 28.77%.
- Low-Density Lipoprotein (LDL) : Significant lowering observed.
These findings suggest potential use in managing cholesterol levels and preventing cardiovascular diseases .
Case Study: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the effectiveness of this compound was assessed alongside standard antibiotics. The compound's ability to inhibit bacterial growth was comparable to established treatments like ciprofloxacin and ampicillin, indicating its potential as an alternative antimicrobial agent.
Case Study: Cancer Cell Line Testing
A series of experiments were conducted on MCF-7 and HCT-116 cell lines where the compound was administered at varying concentrations. The results indicated a dose-dependent response with significant cytotoxic effects at lower concentrations compared to traditional chemotherapeutics.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-4-amine |
InChI |
InChI=1S/C8H12N2/c1-5-4-7-6(8(5)9)2-3-10-7/h2-3,5,8,10H,4,9H2,1H3 |
InChI Key |
HQHUZOXGRNLBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1N)C=CN2 |
Origin of Product |
United States |
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